

Technical Guide: 3-Hydroxyaspartic Acid Post-Translational Modification

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Compound of Interest

Compound Name: 3-Hydroxyaspartic acid

CAS No.: 81601-40-3

Cat. No.: B8814793

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Executive Summary

3-Hydroxyaspartic acid (Hya) is a non-canonical amino acid formed by the post-translational

-hydroxylation of aspartic acid (Asp) or asparagine (Asn) residues. This modification is catalyzed exclusively by the enzyme Aspartyl/Asparaginyl

-hydroxylase (AspH). Unlike widespread phosphorylations, Hya modification is highly specific, occurring primarily within Calcium-binding Epidermal Growth Factor-like (cbEGF) domains of proteins critical for coagulation (Factors VII, IX, X, Protein S) and cell signaling (Notch receptors).

For drug development professionals, AspH represents a high-value target. It is normally expressed during embryogenesis but is pathologically re-expressed in aggressive carcinomas (HCC, Pancreatic, Breast), where it drives metastasis via Notch pathway over-activation.

Part 1: Molecular Mechanism of -Hydroxylation

The Enzymatic Core: AspH

AspH belongs to the superfamily of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases. [1] However, it possesses a structural deviation that distinguishes it from the canonical "2-His-1-Carboxylate" facial triad found in prolyl hydroxylases.

- Expert Insight: Structural analysis reveals that AspH utilizes a 2-His coordination geometry (His679 and His725 in human AspH) to bind the Fe(II) center.[2] It lacks the glutamate/aspartate carboxylate ligand common in other dioxygenases, creating a unique, more accessible active site that accommodates the bulky disulfide-rich EGF substrates.

The Catalytic Cycle

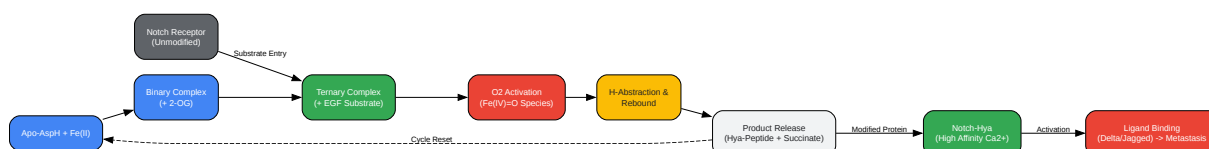
The reaction couples the oxidative decarboxylation of 2-oxoglutarate (2OG) to the hydroxylation of the target Asp/Asn residue.

- Cofactor Binding: Fe(II) coordinates to the apo-enzyme, followed by 2OG binding in a bidentate manner.
- Substrate Docking: The EGF-domain substrate binds, displacing water molecules and positioning the target
-carbon adjacent to the iron center.
- Oxygen Activation:
binds to the open coordination site on Fe(II), forming a ferric-superoxo species.
- Hydrogen Abstraction: The reactive ferryl-oxo () intermediate abstracts a hydrogen atom from the pro-S position of the Asp/Asn
-carbon.
- Hydroxylation: The hydroxyl radical recombines with the substrate radical, forming Hya and releasing succinate and
.

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical intersection with Notch signaling.



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Figure 1: The catalytic cycle of AspH (left loop) and its downstream effect on Notch receptor activation (right branch).

Part 2: Substrate Specificity & Biological Context

The Redefined Consensus Sequence

Historically, the consensus sequence was defined broadly. Recent proteomic and structural studies have redefined the requirement.[3] The hydroxylation site is invariably located within a specific disulfide-bridged macrocycle of the EGF domain.

Consensus Motif: Cys-X-Asp/Asn-X-X-X-X-Tyr/Phe-X-Cys

- The Hydrophobic Pocket: The Tyr/Phe residue at the P+5 position relative to the target Asp is critical. It anchors the substrate by binding into a hydrophobic pocket on the AspH surface (between TPR repeats).
- Stereochemistry: The enzyme strictly produces the L-threo isomer of **3-hydroxyaspartic acid**.

Functional Consequence: Calcium Affinity

The introduction of the hydroxyl group provides an additional oxygen ligand for coordination.

- Unmodified Asp: Binds with moderate affinity (mM range).
- Modified Hya: Binds with high affinity (M range).
- Mechanism: The hydroxyl group enables a hexacoordinate geometry that locks the EGF domain into a rigid structure, essential for protein-protein interactions (e.g., Notch-Ligand binding).

Part 3: Analytical Characterization & Protocols

Detection Strategy: Mass Spectrometry

Standard proteomics often miss Hya due to its specific mass shift (+16.0 Da) overlapping with oxidation (Met/Trp). A self-validating protocol requires high-resolution MS and specific fragmentation.

Table 1: Analytical Parameters for Hya Detection

Parameter	Specification	Notes
Mass Shift	+15.9949 Da	Monoisotopic mass change.
Protease	Trypsin / Chymotrypsin	Chymotrypsin is often required as Lys/Arg are scarce in EGF Ca-binding loops.
Fragmentation	ETD or HCD	Electron Transfer Dissociation (ETD) preserves the fragile O-glycosylations often found nearby, though Hya itself is stable in HCD.
Diagnostic Ion	Immonium ion -18 Da	Loss of water from the immonium ion of Hya can be a marker.

Protocol: Self-Validating Hya Identification

Objective: Conclusively identify Hya sites in a target protein (e.g., Notch1) while ruling out non-enzymatic oxidation.

Step 1: In Vitro Hydroxylation (Positive Control Generation)

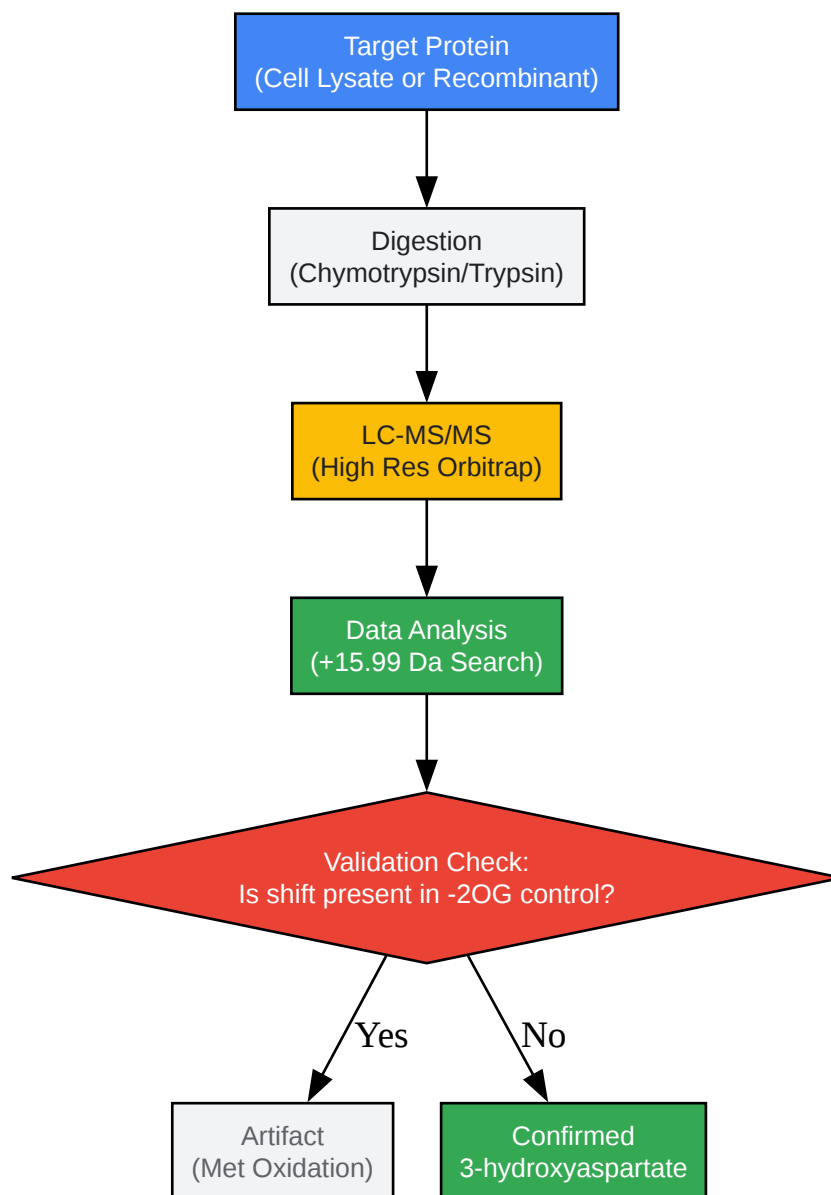
- Incubate recombinant EGF-domain substrate () with recombinant human AspH ().
- Buffer: 50 mM Tris-HCl pH 7.5, , 2-oxoglutarate, Ascorbate.
- Control: Prepare a parallel reaction lacking 2-oxoglutarate (Negative Control).

Step 2: Protein Digestion

- Reduce (DTT) and alkylate (Iodoacetamide) samples.[4]
- Digest with Chymotrypsin (1:50 enzyme:substrate) overnight at 25°C. Reasoning: Trypsin cleavage sites are often too distal in EGF domains, yielding peptides too large for optimal ionization.

Step 3: LC-MS/MS Analysis

- Inject on C18 column (Nano-LC).
- Data Dependent Acquisition: Target the theoretical m/z of the unmodified and +16 Da modified peptide.
- Validation Logic:
 - True Positive: Peak appears in Reaction Mix but NOT in Negative Control.
 - False Positive (Oxidation): Peak appears in both (likely Met oxidation).



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Figure 2: Self-validating mass spectrometry workflow for distinguishing enzymatic hydroxylation from oxidation artifacts.

Part 4: Therapeutic Implications[1]

AspH as an Oncogenic Driver

In healthy adults, AspH expression is negligible. In cancer, its upregulation leads to hypersensitized Notch signaling.

- Mechanism: Hya modification of Notch receptors increases their affinity for Jagged/Delta ligands.
- Outcome: Increased release of the Notch Intracellular Domain (NICD), driving transcription of HES1, HEY1, and c-MYC.

Drug Development Targets

Small Molecule Inhibitors (SMIs) targeting the catalytic iron center are in clinical and pre-clinical development.

- Target: The unique hydrophobic pocket (TPR domain interface) offers a selectivity filter against other 2OG oxygenases (like HIF prolyl hydroxylases), reducing off-target toxicity (e.g., anemia).
- Lead Compounds: MO-I-1100 series (second-generation catalytic inhibitors).

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